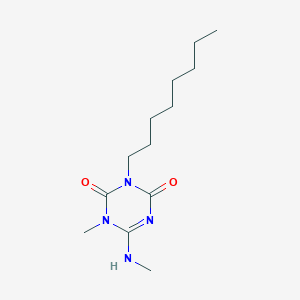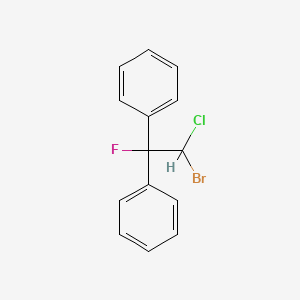
1,1'-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene is an organohalogen compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to an ethane backbone, which is further connected to two benzene rings
Méthodes De Préparation
The synthesis of 1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene typically involves the halogenation of ethane derivatives followed by coupling with benzene rings. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale halogenation processes followed by purification steps to isolate the compound.
Analyse Des Réactions Chimiques
1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Coupling Reactions: The benzene rings can participate in coupling reactions to form larger aromatic systems.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene can be compared with other similar compounds, such as:
2-Bromo-2-chloro-1,1,1-trifluoroethane: Known for its use as an inhalation anesthetic.
1-Bromo-2-chloro-1,1,2-trifluoroethane: Studied for its thermodynamic properties.
The uniqueness of 1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene lies in its specific halogenation pattern and the presence of benzene rings, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
59974-25-3 |
|---|---|
Formule moléculaire |
C14H11BrClF |
Poids moléculaire |
313.59 g/mol |
Nom IUPAC |
(2-bromo-2-chloro-1-fluoro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H11BrClF/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
Clé InChI |
WYUXAQBULLWXKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(Cl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


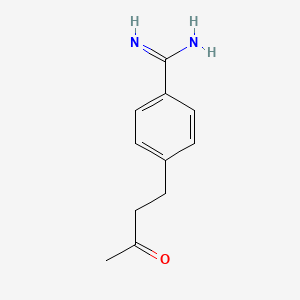
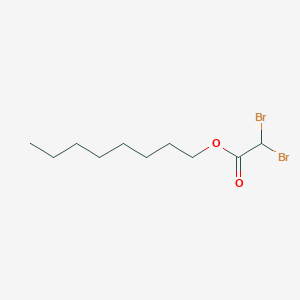
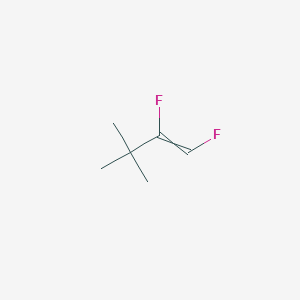

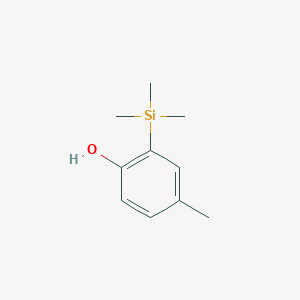
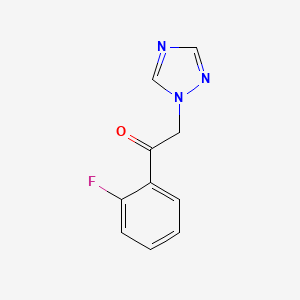


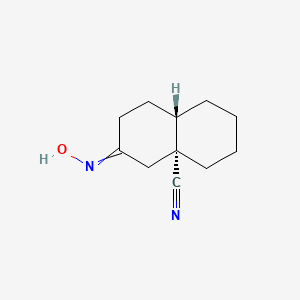
![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
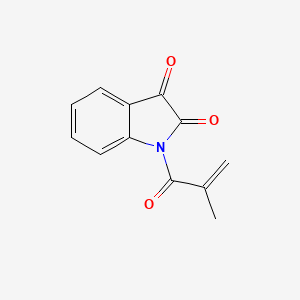
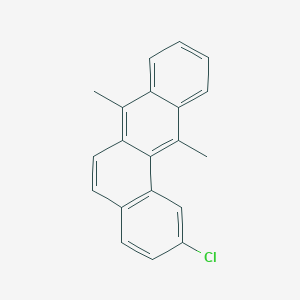
![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)
